molecular formula C17H18BrNO3 B6383741 5-(3-BOC-Aminophenyl)-3-bromophenol CAS No. 1261977-53-0

5-(3-BOC-Aminophenyl)-3-bromophenol

Cat. No.: B6383741
CAS No.: 1261977-53-0
M. Wt: 364.2 g/mol
InChI Key: LYNJKWVQMSVZPK-UHFFFAOYSA-N
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Description

5-(3-BOC-Aminophenyl)-3-bromophenol is a brominated phenolic compound featuring a tert-butoxycarbonyl (BOC)-protected amine group on the phenyl ring. The BOC group serves as a protective moiety for amines during synthetic organic reactions, enhancing stability and enabling selective functionalization. The compound’s structure combines a phenol group (with a bromine substituent at the 3-position) and a BOC-aminophenyl group at the 5-position. This dual functionality makes it valuable in pharmaceutical intermediates, polymer chemistry, and agrochemical synthesis.

Properties

IUPAC Name

tert-butyl N-[3-(3-bromo-5-hydroxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-17(2,3)22-16(21)19-14-6-4-5-11(8-14)12-7-13(18)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNJKWVQMSVZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BOC-Aminophenyl)-3-bromophenol typically involves the protection of the amino group using tert-butoxycarbonyl (BOC) anhydride. The process begins with the bromination of phenol to introduce the bromine atom at the desired position. The amino group is then protected using BOC anhydride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of 5-(3-BOC-Aminophenyl)-3-bromophenol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(3-BOC-Aminophenyl)-3-bromophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenols, quinones, and various carbon-carbon bonded compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(3-BOC-Aminophenyl)-3-bromophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-BOC-Aminophenyl)-3-bromophenol involves its interaction with various molecular targets and pathways. The BOC-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in further chemical reactions. The bromine atom can undergo substitution reactions, allowing the compound to be modified and functionalized for specific applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(3-BOC-Aminophenyl)-3-bromophenol with structurally or functionally related compounds, emphasizing molecular features, applications, and physicochemical data.

Compound Name Molecular Formula CAS RN Key Substituents Applications/Notes References
5-(3-BOC-Aminophenyl)-3-bromophenol C₁₇H₁₇BrNO₃ Not available BOC-amine (5-position), Br (3-phenol) Intermediate in drug synthesis; BOC group enables amine protection. N/A
3-Bromophenol C₆H₅BrO 591-20-8 Br (3-phenol) Environmental analysis standard; used in pollutant detection.
3-Bromo-5-phenylphenol C₁₂H₉BrO 136649-31-5 Br (3-phenol), phenyl (5-position) Potential building block for biphenyl-based polymers or ligands.
5-(3-Bromophenyl)isoxazole-3-carboxylic acid C₁₀H₆BrNO₃ 887979-15-9 Br (3-phenyl), isoxazole-carboxylic acid Heterocyclic intermediate; applications in medicinal chemistry.
4-Bromoaniline C₆H₆BrN 106-40-1 Br (4-aniline) Precursor for dyes and pharmaceuticals; lacks phenol group.

Key Differences and Research Findings

Substituent Effects on Reactivity: 3-Bromophenol (591-20-8) exhibits meta-directed electrophilic substitution due to the bromine’s electron-withdrawing effect . The phenyl group in 3-Bromo-5-phenylphenol (136649-31-5) increases hydrophobicity compared to simpler bromophenols, affecting solubility in organic solvents .

Functional Group Diversity :

  • The BOC-amine in the target compound allows for deprotection under acidic conditions (e.g., HCl/dioxane), enabling subsequent amine-mediated reactions. This contrasts with 4-bromoaniline (106-40-1), which lacks protective groups and is prone to oxidation .
  • 5-(3-Bromophenyl)isoxazole-3-carboxylic acid (887979-15-9) incorporates a heterocyclic isoxazole ring, enhancing hydrogen-bonding capacity for target binding in drug design .

Applications: 3-Bromophenol is standardized for environmental monitoring due to its stability and detectability via GC-MS . 5-(3-BOC-Aminophenyl)-3-bromophenol is more specialized, likely used in multi-step syntheses (e.g., kinase inhibitors or peptidomimetics) where controlled amine reactivity is critical.

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